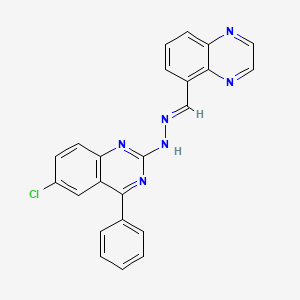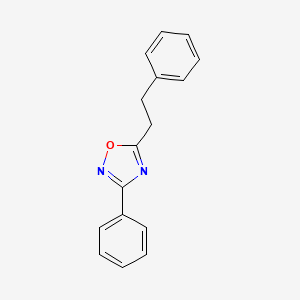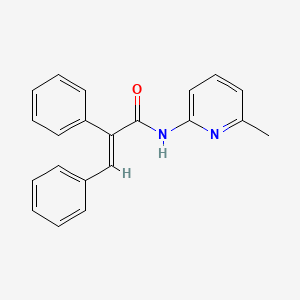![molecular formula C19H23N5O B5767576 N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CHPMP, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their biological activities.
作用机制
The exact mechanism of action of N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it has been proposed that it acts by inhibiting the activity of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. In addition, N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to increase the expression of BDNF, a neurotrophic factor that promotes neuronal survival and growth.
实验室实验的优点和局限性
One advantage of using N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its relatively low toxicity. It has been shown to have minimal cytotoxicity in normal cells, suggesting it may have a favorable safety profile. However, one limitation is its solubility. N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is poorly soluble in water, which may limit its use in certain experiments. In addition, more studies are needed to investigate its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs.
未来方向
There are several future directions for research on N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is its potential use in combination with other drugs for cancer treatment. It has been reported to synergize with other kinase inhibitors, such as gefitinib and sorafenib, in inhibiting cancer cell growth. Another area of interest is its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a protective effect on neuronal cells, and more studies are needed to investigate its potential therapeutic applications in these diseases. Finally, more studies are needed to investigate the mechanism of action of N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its potential targets in various cellular processes.
合成方法
The synthesis of N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been described in a few research articles. The general method involves the reaction of 4-methoxyphenylhydrazine with cycloheptanone to form the corresponding hydrazone. This intermediate is then reacted with 4-amino-2-chloropyrimidine in the presence of a base to yield N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The purity of the compound can be improved by recrystallization or column chromatography.
科学研究应用
N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential therapeutic applications, particularly in the field of oncology. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been studied for its anti-inflammatory and analgesic properties. In addition, it has been shown to have a protective effect on neuronal cells, suggesting its potential use in neurodegenerative diseases.
属性
IUPAC Name |
N-cycloheptyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-25-16-10-8-15(9-11-16)24-19-17(12-22-24)18(20-13-21-19)23-14-6-4-2-3-5-7-14/h8-14H,2-7H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLFCYBFYWLIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)

![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)


![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)



![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

